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Introduction

4-Bromoisoxazole is a halogenated heterocyclic compound with a five-membered aromatic

ring containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a

key structural motif in numerous pharmaceuticals and agrochemicals, making the structural

elucidation of its derivatives critical for research, quality control, and drug development. This

technical guide provides an in-depth analysis of 4-Bromoisoxazole using fundamental

spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). This document outlines detailed experimental

protocols, presents predicted spectral data in structured tables, and illustrates the analytical

workflow and the synergy between these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen

framework of an organic molecule. For 4-Bromoisoxazole (C₃H₂BrNO), ¹H and ¹³C NMR

provide definitive information about its two protons and three carbon atoms.

Disclaimer: Experimental spectral data for 4-Bromoisoxazole is not readily available in public

databases. The data presented below is predicted based on established chemical shift

principles and data from analogous isoxazole structures.

Predicted ¹H NMR Data
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The 4-Bromoisoxazole structure features two protons attached to the isoxazole ring at

positions 3 and 5. These protons are in different chemical environments and are expected to

appear as distinct singlets, as they are separated by more than three bonds and thus unlikely

to show significant coupling.

Table 1: Predicted ¹H NMR Data for 4-Bromoisoxazole

Proton Position
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-3 ~8.5 - 8.8 Singlet (s)

H-5 ~8.3 - 8.6 Singlet (s)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Interpretation:

The protons on the isoxazole ring are significantly deshielded due to the electronegativity of

the ring heteroatoms (N and O) and the aromatic ring current, resulting in chemical shifts in

the downfield region (>8 ppm).

The proton at the C-3 position is adjacent to the nitrogen atom, while the H-5 proton is

adjacent to the oxygen atom. Their precise chemical shifts can vary, but both are expected to

be sharp singlets.

Predicted ¹³C NMR Data
The molecule contains three distinct carbon atoms. The chemical shifts are influenced by their

hybridization, proximity to heteroatoms, and the attached bromine atom.

Table 2: Predicted ¹³C NMR Data for 4-Bromoisoxazole
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Carbon Position Predicted Chemical Shift (δ, ppm)

C-3 ~155 - 160

C-4 ~95 - 105

C-5 ~150 - 155

Solvent: CDCl₃, Reference: TMS (0 ppm)

Interpretation:

C-3 and C-5: These carbons are bonded to electronegative heteroatoms and are part of a

C=N or C=C bond, leading to significant deshielding and chemical shifts in the 150-160 ppm

range.

C-4: This carbon is directly attached to the bromine atom. The "heavy atom effect" of

bromine and its electronegativity typically shift the carbon signal to an intermediate range,

predicted here to be between 95 and 105 ppm.

Experimental Protocol for NMR Spectroscopy
This protocol provides a general procedure for acquiring high-quality NMR spectra for a small

organic molecule like 4-Bromoisoxazole.

Sample Preparation:

Accurately weigh 5-10 mg of purified 4-Bromoisoxazole.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The liquid

height should be approximately 4-5 cm.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:
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Insert the NMR tube into the spectrometer's spinner turbine and adjust its position.

Place the sample into the NMR magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

For ¹H NMR:

Acquire a standard one-dimensional proton spectrum using a 30° or 90° pulse.

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

Use a relaxation delay (D1) of 1-2 seconds and an acquisition time (AQ) of 2-4 seconds.

Typically, 8 to 16 scans (NS) are sufficient for a sample of this concentration.

For ¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be

needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

Perform baseline correction to obtain a flat baseline.

Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26

ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like TMS to 0 ppm.
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Integrate the peaks in the ¹H spectrum to determine the relative ratio of protons.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data
The key functional groups in 4-Bromoisoxazole are the aromatic C-H bonds, the isoxazole

ring system (C=N, C=C, N-O), and the C-Br bond.

Table 3: Predicted Characteristic IR Absorptions for 4-Bromoisoxazole

Wavenumber
(cm⁻¹)

Vibration Type Intensity Functional Group

~3100 - 3150 C-H Stretch Medium
Aromatic C-H (on
isoxazole ring)

~1600 - 1650 C=N Stretch Medium-Strong Isoxazole Ring

~1450 - 1550 C=C Stretch Medium-Strong Isoxazole Ring

~1350 - 1420 N-O Stretch Strong Isoxazole Ring

~800 - 900
C-H Bend (out-of-

plane)
Strong Aromatic C-H

| ~550 - 650 | C-Br Stretch | Medium-Strong | Bromoalkane |

Interpretation:

The presence of a peak above 3000 cm⁻¹ is characteristic of C-H bonds on an sp²-

hybridized carbon (the isoxazole ring).[1]

A series of sharp peaks in the 1450-1650 cm⁻¹ region corresponds to the stretching

vibrations of the C=C and C=N bonds within the aromatic ring system.

A strong absorption for the N-O bond stretch is a key indicator of the isoxazole core.
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The C-Br stretching vibration is expected in the low-frequency (fingerprint) region of the

spectrum.[2]

Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal

sample preparation.[1]

Background Spectrum Acquisition:

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe it with a soft

tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

In the spectrometer software, initiate the collection of a background spectrum. This

measures the ambient environment (air, CO₂, water vapor) and instrument response,

which will be subtracted from the sample spectrum.

Sample Analysis:

Place a small amount of solid 4-Bromoisoxazole powder directly onto the center of the

ATR crystal.

Lower the press arm to apply firm and even pressure to the sample, ensuring good

contact between the powder and the crystal surface.

Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum

with a good signal-to-noise ratio.

Data Processing and Cleanup:

The software will automatically ratio the sample scan against the background scan to

produce the final infrared spectrum in units of transmittance or absorbance.

If necessary, perform an ATR correction to account for the wavelength-dependent depth of

penetration of the evanescent wave.

After the measurement, release the press arm, remove the sample powder, and clean the

crystal surface thoroughly as described in step 1.
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Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. The

fragmentation pattern observed upon ionization offers valuable clues about the molecule's

structure.

Predicted Mass Spectrometry Data
For 4-Bromoisoxazole (C₃H₂BrNO), the molecular weight is approximately 147.96 g/mol . A

key feature will be the isotopic pattern of bromine.

Table 4: Predicted Mass Spectrometry Data for 4-Bromoisoxazole

m/z Value (Predicted) Ion Identity Notes

147 / 149
[C₃H₂⁷⁹Br¹⁴N¹⁶O]⁺ /
[C₃H₂⁸¹Br¹⁴N¹⁶O]⁺

Molecular Ion (M⁺). The two
peaks will have a ~1:1
intensity ratio,
characteristic of a single
bromine atom.[3]

120 / 122 [M - HCN]⁺
Loss of hydrogen cyanide from

the ring.

119 / 121 [M - CO]⁺

Loss of carbon monoxide, a

common fragmentation for five-

membered rings.

68 / 70 [C₃H₂Br]⁺
Fragment resulting from loss of

the N-O portion.

| 42 | [C₂H₂N]⁺ | Azirene cation fragment from ring cleavage. |

Interpretation:

Molecular Ion Peaks (m/z 147 and 149): The most critical signal is the molecular ion peak.

Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass

spectrum will exhibit two peaks of nearly equal height separated by 2 m/z units (M⁺ and

M+2). This is a definitive indicator of the presence of one bromine atom.[4]
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Fragmentation: The energetically unstable molecular ion will fragment. Common losses from

heterocyclic rings include small, stable neutral molecules like CO and HCN. The

fragmentation pattern helps to confirm the connectivity of the atoms.

Experimental Protocol for Electron Ionization (EI) MS
Electron Ionization is a "hard" ionization technique that provides rich fragmentation data, ideal

for structural elucidation of small, volatile molecules.

Sample Introduction:

Prepare a dilute solution of 4-Bromoisoxazole in a volatile solvent (e.g., methanol or

dichloromethane).

The sample can be introduced into the mass spectrometer via a direct insertion probe (for

solids) or through a gas chromatograph (GC-MS) for purified samples. For GC-MS, an

appropriate GC column and temperature program must be selected to ensure the

compound elutes as a sharp peak.

Ionization:

In the ion source, the vaporized sample molecules are bombarded with a high-energy

electron beam (typically 70 eV).

This process ejects an electron from the molecule, forming a positively charged radical

molecular ion (M⁺•).

Mass Analysis and Detection:

The newly formed ions (both the molecular ion and any fragment ions) are accelerated out

of the ion source by an electric field.

The ions travel through a mass analyzer (e.g., a quadrupole or time-of-flight tube), which

separates them based on their mass-to-charge ratio (m/z).

The separated ions strike a detector, which generates a signal proportional to the number

of ions at each m/z value.
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Data Interpretation:

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak (M⁺) and the M+2 peak to confirm the molecular weight

and the presence of bromine.

Analyze the major fragment ions to deduce the structure and confirm the isoxazole core.

Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis and the

complementary nature of the techniques discussed.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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